2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring that is further substituted with methoxymethoxy and trifluoromethylthio groups. This compound has garnered attention in various chemical applications, particularly in organic synthesis and medicinal chemistry.
2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid falls under the classification of:
The synthesis of 2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid typically involves multi-step reactions, including the introduction of the boronic acid functionality through boron reagents and subsequent modifications to achieve the desired trifluoromethylthio and methoxymethoxy groups.
The molecular formula of 2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid is . The structure consists of:
This compound can participate in various chemical reactions typical for boronic acids, including:
The mechanism of action for 2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid primarily revolves around its ability to form stable complexes with various substrates due to its boronic acid functionality. This property allows it to:
The stability of the boronate ester formed is crucial for applications in organic synthesis, particularly in drug development where selective modifications are required.
2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid has several scientific uses:
This compound exemplifies the versatility of organoboron compounds in modern chemistry, highlighting their significance in both academic research and industrial applications.
The synthesis of 2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid (CAS 2096331-78-9) necessitates sequential functionalization of a phenyl ring scaffold. A representative multi-step route begins with ortho-substituted bromobenzene precursors. As demonstrated for the analogous compound 2-(Methoxymethoxy)phenylboronic acid (CAS 115377-93-0), lithiation-borylation serves as a cornerstone method [5] [6]. This involves:
This method achieved a 71% yield for the simpler analog [6], but introducing the meta-trifluoromethylthio substituent adds complexity. A likely adaptation involves starting from a 5-bromo-2-(methoxymethoxy)benzene derivative, where the bromine atom at the meta position allows sequential introduction of the trifluoromethylthio group prior to or after boronic acid installation, depending on compatibility . Purification challenges arise due to boronic acid dehydration to boroxines, often requiring specialized techniques like silica gel mixed with boric acid [3].
Table 1: Key Steps in Lithiation-Borylation Route for Analogous Compounds
Step | Reagents/Conditions | Function | Yield |
---|---|---|---|
Lithiation | tert-BuLi, THF/pentane, -78°C, Ar | Generate aryl nucleophile | - |
Boronation | B(OMe)₃, -78°C to RT | Introduce boronate ester | - |
Hydrolysis & Workup | sat. NH₄Cl, AcOH (pH 3), DCM extraction | Deliver boronic acid product | 71%* |
Reported for 2-(Methoxymethoxy)phenylboronic acid [5] [6] |
Incorporating the -SCF₃ group presents significant challenges due to reagent sensitivity and the need for chemoselectivity alongside the boronic acid and acid-sensitive methoxymethyl (MOM) ether. Two primary strategies are employed:
Protecting the boronic acid as a stable ester (e.g., pinacol, MIDA) during SCF₃ installation is often essential to prevent competitive side reactions involving the boron center or degradation. The trifluoromethylthio group must be introduced before the final boronic acid deprotection if sensitive hydrolysis conditions are required [3].
The methoxymethoxy (MOM, -CH₂OCH₃) protecting group is crucial for masking the phenolic oxygen during synthesis. Its introduction typically precedes both boronic acid and SCF₃ group installation due to potential incompatibility with strong organometallic reagents or harsh conditions. The standard method involves Williamson ether synthesis:
While this step is generally high-yielding, catalytic innovations are emerging. Synergistic Rh(I)/boronic acid catalysis, as demonstrated in complex carbohydrate functionalizations [7], highlights the potential of boronic acids to activate hydroxyl groups transiently, enhancing nucleophilicity. Although not yet reported specifically for MOM protection on phenols, this principle suggests future catalytic avenues where boronic acids could facilitate milder, more selective O-alkylations, particularly on polyfunctional substrates [7] [10].
The inherent reactivity and purification challenges of boronic acids necessitate strategic protection, especially for complex molecules like 2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid. Key protecting groups and their strategic use include:
For the target compound, MIDA protection is optimal during synthetic steps involving trifluoromethylthiolation, as its deprotection under mild basic conditions avoids compromising the MOM ether or the SCF₃ group. Pinacol protection may be used early in the synthesis if the SCF₃ group is installed later under mild conditions.
Table 2: Protecting Group Strategies for Boronic Acids in Complex Synthesis
Protecting Group | Deprotection Conditions | Compatibility with MOM/SCF₃ | Key Advantages |
---|---|---|---|
Pinacol (Pin) | Strong acid (HCl, H₂SO₄), heat; NaIO₄; PhB(OH)₂ | Low (Acid-sensitive) | Chromatography stability, direct use in Suzuki |
MIDA | Mild aqueous base (NaOH, pH 9-10) | High | Mild deprotection, crystallinity, stability |
Trifluoroborate (BF₃K) | Mild acid (AcOH); In situ activation | Moderate (Acid-dependent) | High stability, crystallinity |
Dan | Strong acid (TFA, conc. H₂SO₄) | Low (Acid-sensitive) | Exceptional stability |
Transitioning the synthesis of 2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid from laboratory to industrial scale faces several significant hurdles:
Addressing these challenges requires a holistic approach, prioritizing MIDA boronate protection schemes, developing non-cryogenic borylation methods, identifying cost-effective SCF₃ sources, and implementing robust crystallization protocols for final product isolation [3] [6].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9